molecular formula C22H20Cl2N4OS B2764955 6-(4-chlorobenzyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358947-42-8

6-(4-chlorobenzyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2764955
CAS No.: 1358947-42-8
M. Wt: 459.39
InChI Key: XHVCQPRKKNYFGT-UHFFFAOYSA-N
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Description

6-(4-chlorobenzyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C22H20Cl2N4OS and its molecular weight is 459.39. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Several studies have synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, evaluating them for anticancer activity. For example, compounds have been synthesized and tested for their cytotoxic activity against various cancer cell lines, including human liver cancer (HepG2) and breast cancer (MDA-MB-231) cell lines, showing promising results (Kökbudak et al., 2020). Similarly, another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with potent anticancer and antimicrobial activities (Hafez et al., 2016).

Anti-inflammatory and Analgesic Applications

Research has also extended into the anti-inflammatory and analgesic potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, new chemical entities containing pyrazolone and amino pyrimidine moieties were synthesized, showing significant anti-inflammatory, analgesic, and antipyretic activities, comparable to standard drugs (Antre et al., 2011).

Antibacterial Applications

The antibacterial properties of pyrazolo[3,4-d]pyrimidine derivatives have been explored, with several compounds showing high activities. This includes novel heterocyclic compounds containing a sulfonamido moiety, tested for antibacterial activity and found to have high activities against various strains (Azab et al., 2013).

Antiallergy Applications

Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been evaluated for their antiallergy activity. A series of derivatives showed significant antiallergic activities, including anti-passive peritoneal anaphylaxis, anti-passive cutaneous anaphylaxis, and anti-slow reacting substance of anaphylaxis activities (Suzuki et al., 1992).

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N4OS/c1-3-28-20-19(14(2)26-28)25-22(30-13-16-6-4-5-7-18(16)24)27(21(20)29)12-15-8-10-17(23)11-9-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVCQPRKKNYFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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